Dimoxystrobin-5-benzoic acid
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Overview
Description
Preparation Methods
The synthesis of Dimoxystrobin-5-benzoic acid involves several steps. One common method includes the nitration of benzoic acid using nitric acid or a mixture of nitric and sulfuric acids . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Dimoxystrobin-5-benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Dimoxystrobin-5-benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Dimoxystrobin-5-benzoic acid involves inhibiting the replication of viruses and bacteria. It targets specific molecular pathways, preventing the growth and proliferation of microbial cells . The compound’s antiparasitic and antiviral properties are attributed to its ability to interfere with the metabolic processes of pathogens .
Comparison with Similar Compounds
Dimoxystrobin-5-benzoic acid can be compared to other similar compounds, such as:
Florylpicoxamid: Another fungicide with similar applications in agriculture.
Pyrazachlor: A herbicide with different chemical properties but similar uses in controlling plant diseases.
Carbendazim: A fungicide used in agriculture, known for its broad-spectrum activity.
This compound stands out due to its unique combination of antibacterial, antifungal, and antiparasitic properties, making it versatile in various scientific and industrial applications .
Properties
Molecular Formula |
C19H20N2O5 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[[2-[(Z)-N-methoxy-C-(methylcarbamoyl)carbonimidoyl]phenyl]methoxy]-4-methylbenzoic acid |
InChI |
InChI=1S/C19H20N2O5/c1-12-8-9-13(19(23)24)10-16(12)26-11-14-6-4-5-7-15(14)17(21-25-3)18(22)20-2/h4-10H,11H2,1-3H3,(H,20,22)(H,23,24)/b21-17- |
InChI Key |
RKECPZYSBKSRJM-FXBPSFAMSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)NC |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)OCC2=CC=CC=C2C(=NOC)C(=O)NC |
Origin of Product |
United States |
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